molecular formula C24H37NO3 B1249315 Myxalamid C

Myxalamid C

Cat. No.: B1249315
M. Wt: 387.6 g/mol
InChI Key: QGJPEZISMDKYLK-HSSWLXNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxalamid C is one of the four primary antibiotic compounds (Myxalamids A, B, C, and D) originally isolated from the myxobacterium Myxococcus xanthus . This family of antibiotics exhibits potent biological activity against a range of microorganisms, including yeasts, molds, and some Gram-positive bacteria . The myxalamids are of significant research interest due to their mechanism of action; studies on the main component, Myxalamid B, have demonstrated that it functions by blocking the respiratory chain in submitochondrial particles at the site of Complex I (NADH: ubiquinone oxidoreductase) . This makes them valuable tools for studying bacterial and mitochondrial electron transport. More recently, research into extremophilic bacteria from the Atacama Desert has identified the production of antimicrobial compounds, including a Myxalamide C by-product, highlighting the ongoing relevance of this compound family in the discovery of bioactive molecules . This compound is presented here for research purposes to further explore its antimicrobial properties and biochemical mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H37NO3

Molecular Weight

387.6 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylheptadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C24H37NO3/c1-7-13-19(3)23(27)21(5)16-18(2)14-11-9-8-10-12-15-20(4)24(28)25-22(6)17-26/h8-16,21-23,26-27H,7,17H2,1-6H3,(H,25,28)/b9-8-,12-10+,14-11+,18-16+,19-13+,20-15+/t21-,22+,23+/m1/s1

InChI Key

QGJPEZISMDKYLK-HSSWLXNDSA-N

Isomeric SMILES

CC/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O

Canonical SMILES

CCC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Synonyms

myxalamid C
myxalamide C

Origin of Product

United States

Origin and Producers of Myxalamid C

Primary Myxobacterial Isolates as Progenitors

Myxobacteria are well-established as prolific producers of a wide array of bioactive natural products. nih.gov Several genera and species within this group have been identified as sources of myxalamids.

The myxalamids were first isolated from the cell mass and culture supernatant of Myxococcus xanthus strain Mx X12. nih.govjst.go.jpresearchgate.net This initial discovery identified a complex of four biologically active compounds: myxalamid A, B, C, and D. nih.govjst.go.jpresearchgate.net Another well-studied strain, Myxococcus xanthus DK1622, is also a known producer of myxalamids, including Myxalamid C. nih.govuni-saarland.debeilstein-journals.orgresearchgate.net While strain DK1622 is noted for producing myxalamid A as its major myxalamid metabolite, it also synthesizes smaller quantities of myxalamid B and C. uni-saarland.de The genome of M. xanthus DK1622 contains a substantial number of gene clusters predicted to be involved in the biosynthesis of secondary metabolites, highlighting its potential as a source of natural products. nih.govthepharmajournal.comresearchgate.net

Stigmatella aurantiaca, particularly strain Sga15, is another significant producer of myxalamids. researchgate.netpnas.orgacs.org The complete biosynthetic gene cluster for myxalamids has been cloned and analyzed from this strain, revealing a combined polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system responsible for their formation. nih.govnih.govresearchgate.net The analysis of the mxa gene cluster in S. aurantiaca Sga15 has provided valuable insights into the molecular basis of myxalamid biosynthesis. nih.govjmb.or.kr

Beyond Myxococcus and Stigmatella, several other myxobacterial genera have been identified as producers of myxalamid analogs. jmb.or.kr These include Cystobacter velatus, Corallococcus coralloides, Myxococcus stipitatus, Myxococcus virescens, and Stigmatella erecta. jmb.or.kruni-saarland.deuni-saarland.dersc.org The presence of myxalamids in such a diverse range of myxobacteria underscores their widespread distribution within this bacterial group. jmb.or.kr For instance, Myxococcus stipitatus DSM 14675 possesses a gene cluster with similarities to the myxalamid biosynthetic gene cluster from S. aurantiaca Sg a15. jmb.or.kr

Table 1: Myxobacterial Producers of this compound and its Analogs

GenusSpeciesStrain(s)Myxalamid Produced
MyxococcusxanthusMx X12, DK1622This compound and other analogs (A, B, D)
StigmatellaaurantiacaSga15This compound and other analogs
CystobactervelatusNot specifiedMyxalamid analogs
CorallococcuscoralloidesNot specifiedMyxalamid analogs
MyxococcusstipitatusNot specifiedMyxalamid analogs
MyxococcusvirescensNot specifiedMyxalamid analogs
StigmatellaerectaNot specifiedMyxalamid analogs

Stigmatella aurantiaca Strains (e.g., Sga15)

Identification in Non-Myxobacterial Microorganisms

The discovery of this compound is not limited to myxobacteria. Recent research has unveiled its production in microorganisms from vastly different environments.

A significant finding has been the identification of this compound production in a thermophilic bacterial strain, Bacillus LB7. nih.govfrontiersin.org This strain was isolated from a high-altitude hydrothermal system, a stark contrast to the typical soil habitat of myxobacteria. nih.govfrontiersin.org The production of this compound by Bacillus LB7 was detected when the bacterium was grown in a medium containing glucose. nih.govfrontiersin.org This discovery suggests that the genetic machinery for this compound biosynthesis is more widespread across bacterial phyla than previously understood.

The identification of this compound in Bacillus LB7 is a direct result of bioprospecting in underexplored and extreme environments. nih.govfrontiersin.orgdntb.gov.ua The Lirima hydrothermal system in the Atacama Desert, where Bacillus LB7 was found, is characterized by high altitudes, elevated water temperatures, and high solar radiation. nih.govfrontiersin.org Such unique ecosystems are now considered promising frontiers for the discovery of novel bioactive compounds and the microorganisms that produce them. nih.govfrontiersin.orgresearchgate.net

Table 2: Non-Myxobacterial Producer of this compound

GenusSpeciesStrainEnvironment
BacillusNot specifiedLB7High-altitude hydrothermal system

Molecular Mechanism of Action of Myxalamid C

Specific Inhibition of the Mitochondrial Respiratory Chainfrontiersin.orgbeilstein-journals.orgnih.gov

The primary mode of action for myxalamids, including Myxalamid C, is the potent and specific inhibition of the electron transport chain within mitochondria. smolecule.combeilstein-journals.org This disruption of cellular respiration is particularly effective against organisms that heavily rely on aerobic respiration for their energy needs. smolecule.com

Direct Target: NADH: Ubiquinone Oxidoreductase (Complex I)frontiersin.orgbeilstein-journals.orgnih.gov

The direct molecular target of the myxalamid class of antibiotics is Complex I, also known as NADH:ubiquinone oxidoreductase, a crucial enzymatic complex in the mitochondrial respiratory chain. researchgate.netbeilstein-journals.orgnih.gov Myxalamids block the electron flow at this complex. beilstein-journals.org This inhibitory action is competitive, suggesting that myxalamids may act as antagonists to the ubiquinone substrate. beilstein-journals.org Notably, this inhibition is selective for mitochondrial Complex I and does not affect the bacterial equivalent, which explains the primary activity of myxalamids against eukaryotic organisms like fungi. beilstein-journals.org

Impact on Electron Transport and ATP Synthesis in Model Systems (e.g., beef heart submitochondrial particles)frontiersin.orgbeilstein-journals.orgnih.gov

Studies utilizing model systems, such as beef heart submitochondrial particles, have been instrumental in elucidating the precise mechanism of myxalamid action. In these preparations, myxalamids have been shown to effectively block NADH oxidation. researchgate.netjst.go.jp For instance, the main component of the myxalamid mixture, myxalamid B, was demonstrated to inhibit the respiratory chain specifically at the site of Complex I. researchgate.net This blockage of electron transfer from NADH to ubiquinone directly curtails the process of oxidative phosphorylation, leading to a significant decrease in ATP synthesis. smolecule.com The inhibition of NADH oxidation in beef heart submitochondrial particles by myxalamid B was found to be concentration-dependent, with 50% inhibition occurring at a concentration of 170 pmol/mg of protein. researchgate.net

Comparative Mechanistic Studies with Established Complex I Inhibitors (e.g., Piericidin A)frontiersin.orgnih.gov

The mechanism of this compound and its relatives has been compared to that of other well-known Complex I inhibitors, such as piericidin A. Piericidin A is a classic, potent inhibitor of Complex I that also acts at or near the ubiquinone binding site. nih.govresearchgate.net Like myxalamids, piericidin A competitively inhibits the NADH:ubiquinone oxidoreductase activity. beilstein-journals.orgnih.gov Research on piericidin A has revealed the existence of multiple inhibitor binding sites within Complex I. sci-hub.senih.gov While both myxalamids and piericidin A target Complex I, subtle differences in their binding interactions may exist. For example, studies with piericidin A in beef heart preparations have shown that its binding affinity can be influenced by the presence of substances like bovine serum albumin, which can dissociate the inhibitor from its binding sites. researchgate.net The binding of myxalamids is also potent, with approximately 1 to 1.7 moles of myxalamid B binding per mole of FMN in the complex. researchgate.net

Cellular Consequences of Respiratory Inhibition in Target Organisms

The inhibition of the mitochondrial respiratory chain by this compound has profound consequences for the target cell. By halting the electron flow at Complex I, the production of ATP via oxidative phosphorylation is severely hampered. smolecule.com This energy crisis is a primary factor leading to the observed antibiotic effects. The disruption of the electron transport chain can also lead to increased production of reactive oxygen species (ROS), further contributing to cellular stress and damage. nih.gov The ultimate result for susceptible fungi and other eukaryotic microbes is the cessation of growth and induction of cell death, which underlies the antifungal and antimicrobial properties of the myxalamid family of compounds. smolecule.comnih.gov

Biological Activities and Ecological Relevance

Antimicrobial Spectrum and Potency

Myxalamid C exhibits a notable range of antimicrobial activity, demonstrating efficacy against certain groups of microorganisms while being less effective against others. This selective toxicity is a key aspect of its biological profile.

Activity Against Gram-Positive Bacteria

This compound has demonstrated inhibitory activity against some Gram-positive bacteria. frontiersin.orgnih.govresearchgate.net The myxalamids, as a group, are known to be active against several Gram-positive bacteria. researchgate.netserbiosoc.org.rs While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Gram-positive species is not extensively detailed in the available research, the general activity of myxalamids suggests a potential role in combating these types of bacteria. The susceptibility of Gram-positive bacteria is often attributed to the structural and chemical composition of their cell walls, which may allow for easier penetration of certain antimicrobial compounds. serbiosoc.org.rs

Efficacy Against Fungi (Yeasts and Molds)

The most pronounced antimicrobial activity of the myxalamids, including this compound, is observed against fungi, encompassing both yeasts and molds. nih.govresearchgate.netbeilstein-journals.org This antifungal action is a hallmark of this class of compounds. frontiersin.orgbeilstein-journals.org The mechanism underlying this potent antifungal effect is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). nih.govbeilstein-journals.org This disruption of cellular respiration is a key factor in their efficacy against eukaryotic fungal cells. beilstein-journals.org

Differential Susceptibility of Gram-Negative Bacteria

In contrast to its activity against Gram-positive bacteria and fungi, this compound and other myxalamids generally show weaker inhibitory effects on Gram-negative bacteria. researchgate.netbeilstein-journals.org The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, typically presents a more formidable barrier to the entry of many antimicrobial agents, which likely contributes to their reduced susceptibility. serbiosoc.org.rs

Below is an interactive data table summarizing the antimicrobial activity of Myxalamids.

Microorganism Type This compound Activity General Myxalamid Activity
Gram-Positive BacteriaActive frontiersin.orgnih.govresearchgate.netActive researchgate.netserbiosoc.org.rs
Fungi (Yeasts and Molds)Active frontiersin.orgnih.govresearchgate.netHighly Active beilstein-journals.org
Gram-Negative BacteriaMostly Resistant researchgate.netGenerally Weaker Inhibition beilstein-journals.org

Cytotoxic Activities in Research Models

Beyond its antimicrobial properties, this compound has been identified as having cytotoxic activity in research settings. frontiersin.org Myxobacteria are known producers of a variety of secondary metabolites with cytotoxic compounds. researchgate.net While detailed studies focusing solely on the cytotoxic mechanisms of this compound are limited, its inclusion in the broader category of bioactive myxobacterial metabolites suggests its potential as a subject for further investigation in cancer research and other areas requiring cytotoxic agents. jmchemsci.com

Contribution to Microbial Ecology and Predation

In their natural soil habitats, myxobacteria are predatory microorganisms, and the secondary metabolites they produce, such as this compound, are crucial to their survival and predatory lifestyle. researchgate.net

Role in Inter- and Intraspecific Microbial Interactions

This compound is believed to play a role in the intricate web of microbial interactions. researchgate.net The production of antibiotics by myxobacteria is a key strategy in competing with other microorganisms for resources and in preying on other bacteria and fungi. nih.govjmchemsci.com These chemical weapons can inhibit the growth of competitors, giving the myxobacteria a competitive advantage. nih.gov The release of such compounds into the environment contributes to shaping the microbial community structure. frontiersin.org This can be seen as a form of chemical warfare that influences both interspecific (between different species) and intraspecific (within the same species) dynamics. nih.gov

Evolutionary Significance of Secondary Metabolite Production in Myxobacteriaresearchgate.net

Myxobacteria, a group of soil-dwelling Gram-negative bacteria, are renowned for their complex social behaviors and for being prolific producers of a wide array of secondary metabolites. oup.comasm.org The evolutionary drive behind the production of these structurally diverse and biologically active compounds, such as this compound, is deeply rooted in the ecological challenges and opportunities these bacteria face in their natural habitat. The synthesis of these molecules is not a random occurrence but a sophisticated evolutionary strategy that confers significant advantages, contributing to their survival, propagation, and dominance in the highly competitive microbial world of the soil. asm.orgmdpi.comnih.gov

The large genomes of myxobacteria are a testament to their metabolic prowess, with a significant portion, estimated to be at least 8.6% in Myxococcus xanthus, dedicated to biosynthetic gene clusters responsible for producing secondary metabolites. asm.orgpnas.org This genomic investment highlights the crucial role these compounds play. Evolutionary mechanisms such as extensive gene duplication and horizontal gene transfer are thought to be major contributors to the expansion and diversification of these biosynthetic pathways, providing the raw material for the evolution of new chemical capabilities. pnas.orgwikipedia.org

A primary driver for the evolution of secondary metabolite production is predation. nih.gov Myxobacteria are micropredators that feed on a wide variety of other microorganisms, including bacteria and fungi. frontiersin.orgfrontiersin.orgfrontiersin.org They employ a "wolf pack" strategy, swarming together to collectively secrete a cocktail of lytic enzymes and bioactive secondary metabolites to kill and lyse their prey. frontiersin.orgresearchgate.net Compounds like the myxalamids, which exhibit antifungal activity, and myxovirescin, which is antibacterial, serve as potent chemical weapons in this context. researchgate.netasm.orgasm.org This chemical warfare is not only for predation but also for defense, protecting the myxobacterial colony from competing organisms and predators in their shared ecological niches. researchgate.net The ability to produce these compounds provides a distinct competitive edge, allowing myxobacteria to secure resources and establish themselves as keystone taxa in soil ecosystems. frontiersin.org

The intricate lifecycle of myxobacteria, which includes cooperative swarming, fruiting body formation under starvation conditions, and sporulation, is also intrinsically linked to the production of secondary metabolites. oup.commdpi.com Some of these molecules act as signaling agents, coordinating the complex social behaviors within the myxobacterial population. asm.orgresearchgate.net For example, DKxanthenes are involved in the efficient formation of fruiting bodies and sporulation, which are crucial for surviving harsh environmental conditions. researchgate.netasm.org Other compounds, like the siderophore myxochelin, are essential for nutrient acquisition, specifically for scavenging iron, a vital and often limiting resource in the environment. researchgate.netasm.orgfrontiersin.org The transcriptional regulation of secondary metabolite production is often linked to different life cycle stages, such as swarming, development, or predation, indicating a highly evolved and integrated system where chemical production is finely tuned to the specific needs of the colony. asm.org

The evolutionary success of myxobacteria is therefore profoundly linked to their chemical arsenal. The continuous evolutionary pressure in the soil microbiome has driven the diversification of their secondary metabolites, leading to a vast library of compounds with a wide range of biological activities. This chemical diversity is a key adaptation that allows myxobacteria to interact with their environment, outcompete rivals, and thrive through their unique predatory and social lifestyle. researchgate.netacs.org

Data Tables

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₄H₃₇NO₃ mdpi.compnas.orgnih.gov
Molecular Weight 387.6 g/mol nih.gov
Producing Organisms Myxococcus xanthus, Cystobacter velatus, Corallococcus coralloides, Myxococcus stipitatus, Myxococcus virescens, Stigmatella aurantiaca, Stigmatella erecta, Bacillus sp. researchgate.netoup.comresearchgate.netacs.org
Compound Class Polyketide mdpi.com

Table 2: Selected Bioactive Secondary Metabolites from Myxococcus xanthus

Compound NameBiological/Ecological RoleSource(s)
Myxalamids Antifungal activity; predation researchgate.netasm.orgasm.orgresearchgate.net
Myxovirescin Antibacterial activity; predation researchgate.netasm.orgasm.org
Myxochelin Iron acquisition (siderophore) researchgate.netasm.orgfrontiersin.org
DKxanthenes Fruiting body formation and sporulation researchgate.netasm.org

Derivatization and Analog Development of Myxalamid C

Characterization of Naturally Occurring Myxalamid Analogs

The producing organism, Myxococcus xanthus, naturally synthesizes a small family of related myxalamid compounds. These congeners arise from the flexibility of the biosynthetic machinery, particularly in the selection of starter units for the polyketide chain.

Initial studies on the extracts of Myxococcus xanthus led to the isolation and characterization of four biologically active compounds, designated Myxalamid A, B, C, and D. nih.govsmolecule.com These compounds share the same core polyketide and amino alcohol structure but differ in their alkyl side chains, a direct result of the use of different starter units by the polyketide synthase (PKS) loading module. uni-saarland.de The structural details of Myxalamid A and B have been confirmed through spectroscopic analysis. uni.lujmb.or.krnih.gov Myxalamid B is typically the main component produced by wild-type strains. jmb.or.kr The variation among these primary analogs is summarized in the table below.

CompoundMolecular FormulaMolecular Weight (Da)Starter Unit Precursor
Myxalamid A C26H41NO3415.62-Methylbutyryl-CoA
Myxalamid B C25H39NO3401.6Isobutyryl-CoA
Myxalamid C C24H37NO3387.6n-Butyryl-CoA
Myxalamid D C25H39NO3401.6Propionyl-CoA

Data sourced from PubChem and related studies. nih.govuni.lujmb.or.krnih.gov

Advanced screening techniques have enabled the discovery of additional, less abundant myxalamid analogs. Using a liquid chromatography-mass spectrometry (LC-MS/MS) based profiling approach, a novel compound named Myxalamid K was identified from M. xanthus. jmb.or.kr

Myxalamid K was determined to have the molecular formula C27H43NO3, with a corresponding molecular weight of 429.3254 [M]+. jmb.or.kr Analysis of its tandem mass spectrometric fragmentation pattern revealed a close structural relationship to Myxalamids A, B, and C, confirming it as a new member of the myxalamid family. jmb.or.kr The discovery highlights that the metabolic profile of the producing myxobacterium is more complex than initially thought and that other minor congeners may exist. nih.govjmb.or.kr

Myxalamid A, B, and D

Strategies for Engineered Biosynthesis and Combinatorial Approaches

The elucidation of the myxalamid biosynthetic gene cluster has opened avenues for genetic manipulation to create novel derivatives. nih.govjmb.or.kr These strategies aim to harness and redirect the modular nature of the PKS and non-ribosomal peptide synthetase (NRPS) assembly line.

Mutasynthesis is a powerful technique that involves blocking the biosynthesis of a natural precursor in a producer organism and supplying synthetic analogs of that precursor, which are then incorporated by the downstream enzymatic machinery. This approach has been successfully applied to myxalamid biosynthesis. researchgate.netrsc.org

Researchers have created mutants of Myxococcus xanthus and Stigmatella aurantiaca with a defective branched-chain α-keto acid dehydrogenase (bkd) complex, which is normally involved in generating the isobutyryl-CoA starter unit for Myxalamid B. researchgate.net By feeding these mutants various carboxylic acids, new myxalamid derivatives have been generated. This strategy confirmed that the myxalamid biosynthetic pathway can accept a range of starter units, providing a direct route to novel hybrid compounds. uni-saarland.deresearchgate.net

The modular architecture of the myxalamid PKS/NRPS system is theoretically amenable to more complex engineering, such as domain or module swapping. nih.govnih.gov The myxalamid biosynthetic gene cluster from S. aurantiaca was identified as a combined PKS/NRPS system, and its analysis suggested that manipulation through techniques like module swapping could generate novel hybrid structures. nih.gov This strategy involves replacing a catalytic domain or an entire module from the assembly line with one from a different PKS/NRPS system to alter the final product's structure. For example, swapping an acyltransferase (AT) domain could change the extender unit incorporated at a specific position in the polyketide chain. rsc.orgnih.gov

Furthermore, structure-guided mutagenesis of specific enzymes in the pathway has proven effective. The terminal reductase (R) domain of the MxaA NRPS module, which is responsible for the final reductive release of the polyketide chain to form the amino alcohol moiety, has been a key target. nih.govresearchgate.netnih.gov Engineering this domain has resulted in variants with altered substrate tolerance and improved activity, demonstrating that rational protein design can be used to produce new, highly reduced primary alcohol products. nih.govresearchgate.net

Heterologous expression, which involves transferring the entire biosynthetic gene cluster from the native producer into a more genetically tractable and faster-growing host organism, is a cornerstone of modern natural product biotechnology. dntb.gov.uaresearchgate.net Myxococcus xanthus has emerged as a superior heterologous host for expressing complex biosynthetic pathways from other myxobacteria. researchgate.netnih.gov

While the entire myxalamid gene cluster has not yet been reported as heterologously expressed, the successful production of other complex myxobacterial metabolites, such as epothilones and myxothiazol, in M. xanthus demonstrates the feasibility of this approach. uni-saarland.denih.govnih.gov For instance, the 65.4 kb epothilone (B1246373) gene cluster from Sorangium cellulosum was inserted into the M. xanthus chromosome, resulting in the production of epothilones A and B. nih.gov Subsequent engineering of this heterologous host, by mutating the P450 epoxidase gene, led to the production of the analogs epothilone C and D. nih.gov This success provides a clear blueprint for expressing the myxalamid cluster in M. xanthus to facilitate higher production yields and to serve as a platform for further genetic engineering and analog generation. uni-saarland.deresearchgate.net

Pathway Engineering and Module Swapping for Structural Diversification

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for optimizing their biological activity, particularly their antifungal and inhibitory effects on the mitochondrial electron transport chain. While comprehensive SAR studies specifically targeting this compound are not extensively detailed in publicly available research, valuable insights can be drawn from the comparative analysis of naturally occurring myxalamids and the limited derivatization studies performed on related analogs.

The myxalamids are a family of structurally related polyene amides produced by the myxobacterium Myxococcus xanthus. researchgate.netnih.gov The naturally occurring myxalamids, designated A, B, C, and D, share a common polyene amide backbone but differ in the substitution at the terminal alkyl group, as illustrated in the table below. researchgate.net Their primary mechanism of action involves the inhibition of the respiratory chain at Complex I (NADH:ubiquinone oxidoreductase). researchgate.netnih.govnih.gov

Table 1: Structures of Natural Myxalamids

Compound R Group
Myxalamid A CH₃CH₂(CH₃)CH-
Myxalamid B (CH₃)₂CH-
This compound CH₃CH₂-
Myxalamid D CH₃-

Data sourced from Gerth et al. (1983) researchgate.net

Further insights into the SAR of myxalamids can be gleaned from studies on derivatives of Myxalamid D. Research involving the isolation of new unstable metabolites from the myxobacterium Cystobacter fuscus led to the identification of (6E,10Z)-2′-O-methylmyxalamide D, 2′-O-methylmyxalamide D, and (6E)-2′-O-methylmyxalamide D. capes.gov.br The antifungal activities of these compounds, along with their acetate (B1210297) derivatives, were evaluated against the phytopathogenic fungus Phytophthora capsici. capes.gov.br The study of these naturally modified analogs, particularly the introduction of a methyl group at the 2'-O-position, highlights that modifications to the core polyene structure can impact biological activity. capes.gov.br

The following table summarizes the key findings from the evaluation of these Myxalamid D derivatives.

Table 2: Bioactivity of Myxalamid D Analogs

Compound Modification Bioactivity Insight
(6E,10Z)-2′-O-methylmyxalamide D 2'-O-methylation and altered stereochemistry Modification of the core structure affects antifungal activity. capes.gov.br
2′-O-methylmyxalamide D 2'-O-methylation Introduction of a methyl group at this position influences bioactivity. capes.gov.br
(6E)-2′-O-methylmyxalamide D 2'-O-methylation and altered stereochemistry Stereochemistry of the polyene chain is a critical determinant of activity. capes.gov.br
Acetate derivatives Acetylation of hydroxyl groups Derivatization of hydroxyl groups can be used to probe SAR. capes.gov.br

Data based on findings from Kundim et al. capes.gov.br

These findings, although specific to Myxalamid D, suggest that the hydroxyl groups and the stereochemistry of the polyene chain in this compound are also critical for its interaction with its biological target. Any derivatization efforts aimed at optimizing the bioactivity of this compound would need to consider these sensitive regions.

Advanced Research Methodologies and Future Directions

Advanced Metabolomic Profiling and Identification Techniques

Metabolomics, the large-scale study of small molecules, provides a powerful lens through which to view the chemical diversity of myxobacteria. jmb.or.kr Advanced analytical platforms are essential for the high-throughput screening and identification of known and novel myxalamids from complex biological extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing bacterial secondary metabolites. asm.org Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with High-Resolution Mass Spectrometry (HR-MS) offers unparalleled sensitivity and specificity for identifying compounds like Myxalamid C in crude extracts. jmb.or.krjmb.or.kr

This approach allows for the effective screening of diverse secondary metabolites, helping to distinguish between known and unknown compounds without the need for large-scale cultivation and purification. jmb.or.kr In one study, LC-MS/MS-based metabolite profiling of Myxococcus xanthus strains led to the detection of 22 distinct metabolite peaks. jmb.or.kr Through detailed analysis of m/z values, retention times, and MS/MS fragmentation patterns, researchers identified known myxalamids (A, B, and C) and discovered a new analog, Myxalamid K. jmb.or.kr HR-MS provides highly accurate mass measurements (often to within 0.001 atomic mass units), which allows for the confident determination of a compound's elemental composition. jmb.or.krnih.gov This level of precision is critical for tentatively identifying novel structures before undertaking full-scale isolation and characterization. nih.gov

Table 1: LC-MS/MS Data for Myxalamid Series Precursor Ions

Compound m/z [M+H]⁺ Reference
This compound 388 jmb.or.kr
Myxalamid B 402 jmb.or.kr
Myxalamid A 416 jmb.or.kr

This table showcases the precursor ions for different myxalamid analogs as detected by ESI-MS, forming the basis for further MS/MS fragmentation analysis.

To enhance the speed, resolution, and sensitivity of chromatographic separations, Ultra-Performance Liquid Chromatography (UPLC) is increasingly utilized. asm.orgnih.gov UPLC systems use columns with smaller particle sizes (typically under 2 µm), which results in sharper peaks and faster analysis times compared to traditional HPLC. asm.orgnih.gov When coupled with a soft ionization technique like Electrospray Ionization (ESI), UPLC-MS becomes a powerful platform for high-throughput metabolomic profiling. asm.orgjmb.or.kr

ESI is effective for ionizing polar and thermally labile molecules like myxalamids, making them amenable to mass spectrometric analysis. jmb.or.krnih.gov The combination of UPLC's separation power with the high-resolution capabilities of analyzers like Time-of-Flight (TOF) mass spectrometry (UPLC-ESI-TOF-MS) creates a primary screening platform for assessing the chemical diversity within bacterial extracts. asm.org This setup has been successfully implemented to compare the secondary metabolite profiles of numerous M. xanthus strains, revealing significant intraspecific diversity and identifying weak producers of certain compounds. asm.org

LC-MS/MS and High-Resolution Mass Spectrometry (HR-MS)

Modern Genetic Engineering and Synthetic Biology Tool Development

Myxobacteria possess large genomes that harbor a wealth of biosynthetic gene clusters (BGCs), many of which are silent or expressed at very low levels under standard laboratory conditions. frontiersin.orgresearchgate.net Modern genetic engineering and synthetic biology offer a suite of tools to awaken these cryptic clusters, improve product yields, and generate novel compounds. olemiss.edufusion-conferences.com

Gene disruption is a fundamental technique used to elucidate the function of specific genes within a biosynthetic pathway. nih.govmdpi.com By inactivating a candidate gene, researchers can observe the effect on metabolite production, thereby confirming the gene's role in the biosynthesis of a particular compound. For instance, chromosomal gene inactivation experiments in Stigmatella aurantiaca Sg a15, using ketosynthase (KS) domain fragments, successfully created mutants incapable of producing myxalamids and stigmatellins, thus identifying their respective BGCs. nih.gov

Targeted mutagenesis allows for the precise alteration of genetic sequences. nih.gov This can involve inserting a plasmid-borne internal fragment of a gene into the chromosome via homologous recombination, leading to the disruption of its function. nih.gov This method has been used to study various developmental processes in Myxococcus xanthus. nih.gov Furthermore, mutasynthesis, which involves feeding precursor analogs to a mutant strain blocked in the early stages of a biosynthetic pathway, has been used to generate new myxalamid derivatives. researchgate.net

Table 2: Genetic Manipulation Techniques for Myxalamid Research

Technique Application Organism Example Outcome Reference
Chromosomal Gene Inactivation Identification of myxalamid BGC Stigmatella aurantiaca Sg a15 Creation of myxalamid-negative mutants nih.gov
Gene Disruption Verification of biosynthetic pathway M. xanthus Confirmation of gene function in miuraenamide biosynthesis mdpi.com

This table summarizes key genetic techniques and their application in understanding and engineering myxalamid and related myxobacterial natural product biosynthesis.

The yield of a desired metabolite is often limited by the transcriptional efficiency of its BGC. Promoter engineering is a powerful strategy to enhance gene expression and, consequently, boost production. researchgate.netnih.gov This involves replacing a weak native promoter with a stronger, well-characterized one or modifying the existing promoter's sequence to increase its activity. researchgate.netchlamycollection.org

While a dedicated promoter library for M. xanthus is still developing, several constitutive promoters have been used for heterologous expression. nsf.gov In other organisms, rational promoter engineering, which involves modifying upstream activating sequences, has been shown to significantly increase transgene expression. nih.govchlamycollection.org For example, placing the myxalamid biosynthetic operon under the control of a constitutive promoter in Stigmatella aurantiaca resulted in an approximate 5-fold increase in production. acs.org Such strategies are crucial for overcoming the low production yields that often hinder the study and development of natural products like this compound.

Gene Disruption and Targeted Mutagenesis

Bioprospecting and Culturomics for Novel Myxalamid Producers

Despite decades of research, the biosynthetic potential of myxobacteria is far from exhausted. uni-saarland.de Bioprospecting in underexplored environments and the application of advanced cultivation techniques are promising avenues for discovering new myxalamid-producing strains and novel structural variants. frontiersin.orghelmholtz-hips.de

Myxobacteria are found in diverse habitats, including marine environments, which remain a largely untapped resource for microbial natural products. mdpi.com Studies have shown that marine-derived myxobacteria possess versatile biosynthetic potential, comparable to their terrestrial counterparts. mdpi.com The investigation of lesser-studied myxobacterial genera is also likely to increase the chances of discovering new metabolites. frontiersin.org

A major bottleneck in natural product discovery has been the inability to culture most microorganisms under laboratory conditions. frontiersin.org Culturomics aims to overcome this by using high-throughput, large-scale cultivation methods with a wide variety of media and conditions. frontiersin.orgmdpi.com This approach, combined with rapid identification techniques like MALDI-TOF mass spectrometry, has enabled the cultivation of previously "unculturable" microbes. frontiersin.orgnih.gov Applying culturomics to soil and marine samples could significantly expand the collection of myxobacterial isolates, increasing the probability of finding new producers of myxalamids or other valuable secondary metabolites. frontiersin.orgresearchgate.net

Structural Biology of Biosynthetic Enzymes and Target Proteins (e.g., MxaA-R domain)

The biosynthesis of myxalamids is accomplished by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. A key enzyme in this pathway is MxaA, a terminal NRPS module that contains a crucial reductase (R) domain. The structural and biochemical analysis of the MxaA-R domain has provided significant insights into the final steps of myxalamid production.

The myxalamid biosynthetic pathway in the myxobacterium Stigmatella aurantiaca Sga15 involves six PKS modules (MxaB-MxaF) and concludes with the terminal NRPS module, MxaA. nih.gov This final module is responsible for the reductive release of the polyketide chain, a critical step that determines the final structure of the myxalamid molecule. The terminal reductase domain of MxaA (MxaA-R) catalyzes a non-processive, four-electron reduction to generate the characteristic primary alcohol moiety of the myxalamids. nih.govnih.gov

A lack of detailed structural information initially limited the ability to engineer R domains for novel applications. nih.gov However, the determination of the crystal structure of the MxaA-R domain, both in its apo form and complexed with the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), has been a significant breakthrough. nih.govrcsb.org The structure of MxaA-R from S. aurantiaca Sga15 is, to date, the only reported "NADPH-bound" NRPS R domain structure. researchgate.net

The MxaA-R domain's architecture reveals an N-terminal domain and a C-terminal domain. nih.gov The N-terminal portion features an extended α/β Rossmann fold, which is essential for binding the NADPH cofactor that supplies the hydride for the reduction reaction. nih.gov The C-terminal subdomain contains the substrate-binding site. nih.gov This structural arrangement is consistent with a four-electron reduction mechanism that proceeds via an aldehyde intermediate to the final alcohol product. researchgate.netnih.gov

Molecular dynamics simulations have complemented the static crystal structures, providing a deeper understanding of the domain's dynamics, identifying key residues for structural integrity, cofactor and substrate binding, and catalysis. nih.govrcsb.org This combined computational and structural analysis has served as a foundation for rational, structure-guided mutagenesis of the MxaA-R domain. nih.govresearchgate.net By targeting and altering bulky amino acid residues within the C-terminal substrate-binding domain, researchers have successfully created variants with enhanced activity towards non-native substrates, leading to the engineered production of novel primary alcohols. researchgate.net

Table 1: Structural and Functional Data for the MxaA-R Domain

Feature Description Reference(s)
Organism Stigmatella aurantiaca Sga15 nih.govresearchgate.net
Enzyme System Myxalamid Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) nih.gov
Module MxaA (Terminal NRPS module) nih.govnih.gov
Domain Reductase (R) domain nih.gov
PDB ID 4U7W (with NADPH bound) rcsb.orgresearchgate.netnih.gov
Catalytic Function Catalyzes a non-processive, four-electron reduction of the thioester-linked substrate. nih.govnih.gov
Reaction Product Primary alcohol researchgate.netnih.gov
Cofactor NADPH nih.govnih.gov
N-Terminal Fold Extended α/β Rossmann fold for NADPH binding. nih.gov
C-Terminal Fold Contains the substrate-binding pocket. nih.govresearchgate.net
Engineering Application Structure-guided mutagenesis has produced variants with altered substrate specificity and improved activity for producing novel primary alcohols. nih.govresearchgate.net

Integrated Multi-Omics Approaches for Holistic Understanding of Myxalamid Biology

A holistic understanding of this compound biology, from its genetic blueprint to its functional role, can be achieved through the integration of multiple "omics" technologies. azolifesciences.com This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the complex regulatory networks governing myxalamid biosynthesis and its ecological function. azolifesciences.comlabmanager.com

Genomics: The foundation of a multi-omics study is the genome sequence of the producing organism, such as Myxococcus xanthus or Stigmatella aurantiaca. mdpi.comasm.org Myxobacterial genomes are notably large and are a rich reservoir of biosynthetic gene clusters (BGCs) for secondary metabolites. mdpi.comnih.gov Genomic analysis allows for the identification of the myxalamid BGC, revealing the PKS and NRPS genes (like mxaA), as well as putative regulatory genes, transport proteins, and resistance mechanisms. nih.gov Comparative genomics across different myxobacterial strains can further illuminate the evolution and diversity of these pathways. frontiersin.org

Transcriptomics: This layer focuses on quantifying the expression of genes (RNA transcripts) under specific conditions. azolifesciences.com For myxalamid biology, transcriptomics can reveal when the myxalamid BGC is activated. For instance, studies have analyzed the transcriptional changes in Myxococcus xanthus during predation on other microbes. microbiologyresearch.org By comparing gene expression during active myxalamid production versus non-producing states (e.g., different growth phases or in response to specific environmental cues), researchers can identify the regulatory triggers and networks that control the pathway. This approach helps to understand the conditions under which this compound is naturally produced.

Proteomics: Proteomics involves the large-scale study of proteins, the functional workhorses of the cell. labmanager.com In the context of this compound, proteomic analysis can quantify the abundance of the biosynthetic enzymes themselves (e.g., the MxaA protein). This can confirm that the BGC is not only transcribed but also translated into functional machinery. plos.org Furthermore, proteomics can provide insights into the broader physiological state of the cell during myxalamid production, revealing changes in central metabolism, stress responses, and other cellular processes that support secondary metabolite biosynthesis. mdpi.comnih.gov

Metabolomics: This technology focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Metabolomics is crucial for directly detecting and quantifying this compound and its precursors or degradation products. It provides the ultimate readout of the biosynthetic pathway's activity. By correlating the metabolomic profile with genomic, transcriptomic, and proteomic data, researchers can build comprehensive models that link gene to function, for example, by confirming that the upregulation of the mxa gene cluster and its corresponding proteins results in the production of myxalamid. plos.org

Integrating these four omics layers provides a powerful, systems-level view. mdpi.com For example, an integrated approach could reveal that a specific environmental signal (detected via transcriptomics) activates a transcription factor (genomics), which in turn switches on the expression of the myxalamid BGC. The presence and abundance of the PKS/NRPS enzymes would be confirmed by proteomics, and the final output—the production of this compound—would be measured by metabolomics. This integrated understanding is essential for deciphering the compound's natural role and for rationally engineering strains for improved production. labmanager.com

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for identifying Myxalamid C in bacterial extracts?

this compound is typically identified using a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (1D/2D) to resolve its polyketide backbone and functional groups. Comparative analysis with reference spectra from published datasets (e.g., Chemistry & Biology studies) is critical . For chromatographic separation, reverse-phase HPLC coupled with UV-Vis detection at λ~280 nm is recommended, as this compound exhibits strong absorbance in this range due to conjugated double bonds .

Q. How can researchers optimize the yield of this compound in Myxococcus xanthus cultures?

Yield optimization requires controlling fermentation parameters:

  • Carbon source : Glycerol or propionate enhances polyketide synthase (PKS) activity .
  • Oxygenation : Microaerobic conditions (20–30% dissolved O₂) promote secondary metabolite production .
  • Strain engineering : Deletion of competing pathways (e.g., DK-dMA17 strain) increases this compound titers by redirecting metabolic flux . Always validate yield improvements via triplicate HPLC analyses to ensure reproducibility .

Q. What evidence supports the proposed biosynthetic pathway of this compound?

The pathway is inferred from gene cluster analysis (e.g., mxaL/mxaM genes in M. xanthus) and isotopic labeling studies tracking acetate and propionate incorporation into the polyketide chain. Terminal reductase domains (e.g., KR, DH) in the PKS system have been structurally characterized via X-ray crystallography, confirming their role in tailoring this compound’s alcohol moiety . Cross-referencing genomic data with metabolite profiles (LC-MS/MS) strengthens pathway validation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Contradictions often arise from variability in:

  • Assay conditions : pH, temperature, and solvent (DMSO vs. ethanol) alter membrane permeability and target interactions. Standardize protocols using guidelines from Analytical Chemistry .
  • Strain-specific modifications : Compare bioactivity across genetically distinct M. xanthus strains (e.g., DK1622 vs. DK-dMV11) to isolate confounding factors .
  • Data normalization : Express activity relative to internal controls (e.g., ATP levels) to mitigate batch effects. Meta-analysis frameworks (e.g., PRISMA) help reconcile discrepancies .

Q. What experimental designs are recommended for probing the interaction between this compound and bacterial membranes?

Use multidisciplinary approaches :

  • Biophysical assays : Surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding affinity to lipid bilayers.
  • Molecular dynamics (MD) simulations : Model interactions with phosphatidylethanolamine-rich membranes, common in Gram-negative bacteria .
  • Genetic knockouts : Test this compound’s efficacy against M. xanthus strains lacking key membrane transporters (e.g., ABC transporters) . Triangulate results to distinguish direct membrane disruption from transporter-mediated effects.

Q. What strategies address challenges in heterologous expression of this compound biosynthetic gene clusters?

Key hurdles include post-translational modification of PKS enzymes and toxic intermediate accumulation . Mitigate these by:

  • Host selection : Use E. coli BL21(DE3) with codon-optimized genes and chaperone co-expression for PKS folding .
  • Modular cloning : Assemble gene clusters in yeast via TAR cloning to maintain integrity .
  • Precursor feeding : Supplement cultures with methylmalonyl-CoA to bypass bottlenecks . Monitor success via LC-HRMS and compare yields to native hosts .

Methodological Considerations

Q. How should researchers design controls for this compound’s antibiotic activity assays?

Include:

  • Negative controls : Solvent-only (e.g., DMSO) and non-producing M. xanthus strains.
  • Positive controls : Known antibiotics (e.g., erythromycin) with similar targets.
  • Endpoint controls : Measure ATP levels or LIVE/DEAD staining to confirm cell viability . Report inhibition zones or MIC values with standard deviations from ≥3 biological replicates .

Q. What statistical approaches are suitable for analyzing this compound production variability?

Apply multivariate ANOVA to assess the impact of fermentation variables (pH, temperature, nutrients). For strain comparisons, use non-parametric tests (e.g., Kruskal-Wallis) if data are non-normal. Pairwise correlations (Pearson/Spearman) between gene expression (qRT-PCR) and metabolite yield can identify regulatory nodes .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

  • Deposit raw data : Upload NMR spectra, HRMS files, and strain genotypes to repositories like Zenodo .
  • Detailed protocols : Specify fermentation durations, extraction solvents (e.g., ethyl acetate vs. methanol), and HPLC gradients .
  • Strain authentication : Use genome sequencing (e.g., Illumina MiSeq) to confirm M. xanthus lineage .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Prioritize analogs with:

  • Modifications in the polyketide chain : Shortened chains or hydroxylation patterns.
  • Retained bioactivity : ≥50% activity relative to native compound in preliminary screens.
  • Synthetic feasibility : Use retrobiosynthetic analysis to identify accessible intermediates . Validate SAR models via docking studies (AutoDock Vina) and in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.